molecular formula C16H16N2O3S2 B2969296 4-oxo-N-(thien-2-ylmethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 899707-73-4

4-oxo-N-(thien-2-ylmethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2969296
CAS RN: 899707-73-4
M. Wt: 348.44
InChI Key: HDKFJOIDJRPHAN-UHFFFAOYSA-N
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Description

Quinolones are a type of heterocyclic organic compound. They contain a bicyclic core structure, which is based on the structure of quinoline . Quinolones and their derivatives are widely used in medicinal chemistry due to their biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of quinolones involves various methods, including multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions . The synthetic methodology of quinolin-2,4-dione derivatives has been a focus in recent research .


Molecular Structure Analysis

Quinolones display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

Quinolones participate in both electrophilic and nucleophilic substitution reactions . They can also undergo cyclization reactions .


Physical And Chemical Properties Analysis

Quinolones are weak tertiary bases and form salts with acids. They exhibit reactions similar to benzene and pyridine .

Scientific Research Applications

Synthesis and Chemical Properties

A study by Kiruthika, Nandakumar, and Perumal (2014) describes an efficient and simple route for synthesizing pyrrolo-/indolo[1,2-a]quinolines and naphtho[2,1-b]thiophenes from gem-dibromovinyls and sulphonamides. This method involves a Cu(I)-catalyzed formation of ynamide followed by Ag(I)-assisted intramolecular hydroarylation, resulting in tri- and tetracyclic heterocycles in a one-pot fashion. The study also explores the photophysical properties of these compounds in both solid and solution states Kiruthika, S., Nandakumar, A., & Perumal, P. (2014). Organic Letters.

Biological Activities

Sulfonamides, including structures similar to the mentioned compound, have been reported to possess a wide range of pharmacological activities. Ghomashi et al. (2022) reviewed recent advances in the design and development of sulfonamide hybrids, highlighting their antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The review specifically focuses on two-component sulfonamide hybrids incorporating various organic compounds, demonstrating the versatility and potential of these molecules in medicinal chemistry Ghomashi, R., Ghomashi, S., Aghaei, H., & Massah, A. (2022). Current Medicinal Chemistry.

Fluorescent Dyes for Biomolecules Detection

Balanda et al. (2007) synthesized a series of novel fluorescent dyes based on the pyrrolo[1,2-a]thieno[2,3-d]pyrimidinium and related structures, exploring their spectral-luminescent properties. These compounds demonstrated a preference for RNA binding and significantly enhanced emission intensity in its presence, suggesting their utility as RNA-specific fluorescent probes. This indicates a potential application in bioimaging and molecular diagnostics Balanda, A., Volkova, K., Kovalska, V., Losytskyy, M., Tokar, V., Prokopets, V., & Yarmoluk, S. (2007). Dyes and Pigments.

Antimicrobial Agents

A study on the synthesis and evaluation of quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives revealed their potential as antimicrobial agents. These newly synthesized compounds displayed significant activity against Gram-positive bacteria, illustrating the therapeutic potential of sulfonamide derivatives in combating microbial infections Biointerface Research in Applied Chemistry, 2019.

Mechanism of Action

The mechanism of action of quinolones is often related to their ability to interfere with bacterial DNA gyrase, inhibiting DNA replication .

Safety and Hazards

The safety and hazards associated with quinolones depend on their specific chemical structure. Some quinolones are used as antibiotics and have been associated with side effects such as tendon damage .

Future Directions

Future research in the field of quinolones is likely to focus on developing more efficient synthetic methodologies, exploring their therapeutic potential, and improving the pharmacological properties of this class of compounds .

properties

IUPAC Name

11-oxo-N-(thiophen-2-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c19-15-4-3-11-8-14(9-12-5-6-18(15)16(11)12)23(20,21)17-10-13-2-1-7-22-13/h1-2,7-9,17H,3-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKFJOIDJRPHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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